JAK2 Inhibitor V, Z3 JAK2 Inhibitor V, Z3 NSC 42834, also known as JAK2 Inhibitor V, is an inhibitor of the autophosphorylation of wild type and V617F mutant forms of JAK2, displaying IC50 values between 10 and 30 µM.
Brand Name: Vulcanchem
CAS No.: 195371-52-9
VCID: VC0537725
InChI: InChI=1S/C23H24N2O/c1-23(15-13-20-11-5-7-17-24-20,16-14-21-12-6-8-18-25-21)22(26)19-9-3-2-4-10-19/h2-12,17-18H,13-16H2,1H3
SMILES: CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3
Molecular Formula: C23H24N2O
Molecular Weight: 344.4 g/mol

JAK2 Inhibitor V, Z3

CAS No.: 195371-52-9

Inhibitors

VCID: VC0537725

Molecular Formula: C23H24N2O

Molecular Weight: 344.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

JAK2 Inhibitor V, Z3 - 195371-52-9

CAS No. 195371-52-9
Product Name JAK2 Inhibitor V, Z3
Molecular Formula C23H24N2O
Molecular Weight 344.4 g/mol
IUPAC Name 2-methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one
Standard InChI InChI=1S/C23H24N2O/c1-23(15-13-20-11-5-7-17-24-20,16-14-21-12-6-8-18-25-21)22(26)19-9-3-2-4-10-19/h2-12,17-18H,13-16H2,1H3
Standard InChIKey SETYDCSRABYHSW-UHFFFAOYSA-N
SMILES CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3
Canonical SMILES CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3
Appearance Solid powder
Description NSC 42834, also known as JAK2 Inhibitor V, is an inhibitor of the autophosphorylation of wild type and V617F mutant forms of JAK2, displaying IC50 values between 10 and 30 µM.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms NSC 42834; NSC-42834; NSC42834; Janus-Associated Kinase Inhibitor V; Z3. JAK2 Inhibitor V.
Reference 1: Zhao C, Yang SH, Khadka DB, Jin Y, Lee KT, Cho WJ. Computer-aided discovery of aminopyridines as novel JAK2 inhibitors. Bioorg Med Chem. 2015 Mar 1;23(5):985-95. doi: 10.1016/j.bmc.2015.01.016. PubMed PMID: 25650310.
2: Sparidans RW, Durmus S, Xu N, Schinkel AH, Schellens JH, Beijnen JH. Liquid chromatography-tandem mass spectrometric assay for the JAK2 inhibitor CYT387 in plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:174-7. doi: 10.1016/j.jchromb.2012.03.021. PubMed PMID: 22476054.
3: Lin KL, Su JC, Chien CM, Chuang PW, Chang LS, Lin SR. Down-regulation of the JAK2/PI3K-mediated signaling activation is involved in Taiwan cobra cardiotoxin III-induced apoptosis of human breast MDA-MB-231 cancer cells. Toxicon. 2010 Jun 15;55(7):1263-73. doi: 10.1016/j.toxicon.2010.01.017. PubMed PMID: 20144642.
4: Tong H, Ren Y, Zhang F, Jin J. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells. Eur J Haematol. 2008 Oct;81(4):259-66. doi: 10.1111/j.1600-0609.2008.01116.x. PubMed PMID: 18616510.
5: Ren YL, Tong HY. [Effect of homoharringtonine combined with AG490 on JAK2-STAT5 associated signal pathway in HEL cells]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2011 Oct;19(5):1117-20. Chinese. PubMed PMID: 22040954.
6: Szymańska J, Smolewski P, Majchrzak A, Cebula-Obrzut B, Chojnowski K, Treliński J. Pro-Apoptotic Activity of Ruxolitinib Alone and in Combination with Hydroxyurea, Busulphan, and PI3K/mTOR Inhibitors in JAK2-Positive Human Cell Lines. Adv Clin Exp Med. 2015 Mar-Apr;24(2):195-202. doi: 10.17219/acem/32934. PubMed PMID: 25931349.
7: Parada E, Egea J, Romero A, del Barrio L, García AG, López MG. Poststress treatment with PNU282987 can rescue SH-SY5Y cells undergoing apoptosis via α7 nicotinic receptors linked to a Jak2/Akt/HO-1 signaling pathway. Free Radic Biol Med. 2010 Dec 1;49(11):1815-21. doi: 10.1016/j.freeradbiomed.2010.09.017. PubMed PMID: 20875851.
8: Gross ER, Hsu AK, Gross GJ. The JAK/STAT pathway is essential for opioid-induced cardioprotection: JAK2 as a mediator of STAT3, Akt, and GSK-3 beta. Am J Physiol Heart Circ Physiol. 2006 Aug;291(2):H827-34. PubMed PMID: 16517948.
9: Lee JH, Park KS, Alberobello AT, Kallakury B, Weng MT, Wang Y, Giaccone G. The Janus kinases inhibitor AZD1480 attenuates growth of small cell lung cancers in vitro and in vivo. Clin Cancer Res. 2013 Dec 15;19(24):6777-86. doi: 10.1158/1078-0432.CCR-13-1110. PubMed PMID: 24158701; PubMed Central PMCID: PMC3872034.
10: Mathur A, Mo JR, Kraus M, O'Hare E, Sinclair P, Young J, Zhao S, Wang Y, Kopinja J, Qu X, Reilly J, Walker D, Xu L, Aleksandrowicz D, Marshall G, Scott ML, Kohl NE, Bachman E. An inhibitor of Janus kinase 2 prevents polycythemia in mice. Biochem Pharmacol. 2009 Aug 15;78(4):382-9. doi: 10.1016/j.bcp.2009.04.025. PubMed PMID: 19413997.
11: Ruchatz H, Coluccia AM, Stano P, Marchesi E, Gambacorti-Passerini C. Constitutive activation of Jak2 contributes to proliferation and resistance to apoptosis in NPM/ALK-transformed cells. Exp Hematol. 2003 Apr;31(4):309-15. PubMed PMID: 12691918.
12: Manshouri T, Quintás-Cardama A, Nussenzveig RH, Gaikwad A, Estrov Z, Prchal J, Cortes JE, Kantarjian HM, Verstovsek S. The JAK kinase inhibitor CP-690,550 suppresses the growth of human polycythemia vera cells carrying the JAK2V617F mutation. Cancer Sci. 2008 Jun;99(6):1265-73. doi: 10.1111/j.1349-7006.2008.00817.x. PubMed PMID: 18482053; PubMed Central PMCID: PMC4829954.
13: Iwamoto T, Senga T, Naito Y, Matsuda S, Miyake Y, Yoshimura A, Hamaguchi M. The JAK-inhibitor, JAB/SOCS-1 selectively inhibits cytokine-induced, but not v-Src induced JAK-STAT activation. Oncogene. 2000 Sep 28;19(41):4795-801. PubMed PMID: 11032030.
14: Sun J, Blaskovich MA, Jove R, Livingston SK, Coppola D, Sebti SM. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity. Oncogene. 2005 May 5;24(20):3236-45. Erratum in: Oncogene. 2008 Feb 21;27(9):1344. PubMed PMID: 15735720.
15: Joo MK, Park JJ, Kim SH, Yoo HS, Lee BJ, Chun HJ, Lee SW, Bak YT. Antitumorigenic effect of plumbagin by induction of SH2-containing protein tyrosine phosphatase 1 in human gastric cancer cells. Int J Oncol. 2015;46(6):2380-8. doi: 10.3892/ijo.2015.2935. PubMed PMID: 25815436.
16: Chang CW, Tsai WH, Chuang WJ, Lin YS, Wu JJ, Liu CC, Tsai PJ, Lin MT. Procaspase 8 and Bax are up-regulated by distinct pathways in Streptococcal pyrogenic exotoxin B-induced apoptosis. J Biol Chem. 2009 Nov 27;284(48):33195-205. doi: 10.1074/jbc.M109.020586. PubMed PMID: 19801665; PubMed Central PMCID: PMC2785162.
17: Miike S, Nakao A, Hiraguri M, Kurasawa K, Saito Y, Iwamoto I. Involvement of JAK2, but not PI 3-kinase/Akt and MAP kinase pathways, in anti-apoptotic signals of GM-CSF in human eosinophils. J Leukoc Biol. 1999 May;65(5):700-6. PubMed PMID: 10331501.
18: Marchetti M, Castoldi E, Spronk HM, van Oerle R, Balducci D, Barbui T, Rosing J, Ten Cate H, Falanga A. Thrombin generation and activated protein C resistance in patients with essential thrombocythemia and polycythemia vera. Blood. 2008 Nov 15;112(10):4061-8. doi: 10.1182/blood-2008-06-164087. PubMed PMID: 18768782.
19: Peng HX, Wu WQ, Yang DM, Jing R, Li J, Zhou FL, Jin YF, Wang SY, Chu YM. Role of B7-H4 siRNA in Proliferation, Migration, and Invasion of LOVO Colorectal Carcinoma Cell Line. Biomed Res Int. 2015;2015:326981. doi: 10.1155/2015/326981. PubMed PMID: 26078947; PubMed Central PMCID: PMC4454715.
20: An HJ, Choi EK, Kim JS, Hong SW, Moon JH, Shin JS, Ha SH, Kim KP, Hong YS, Lee JL, Choi EK, Lee JS, Jin DH, Kim TW. INCB018424 induces apoptotic cell death through the suppression of pJAK1 in human colon cancer cells. Neoplasma. 2014;61(1):56-62. PubMed PMID: 24195509.
PubChem Compound 238484
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator